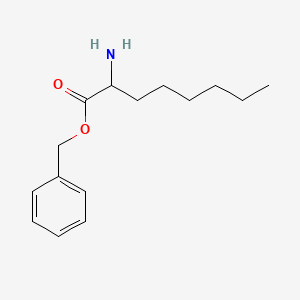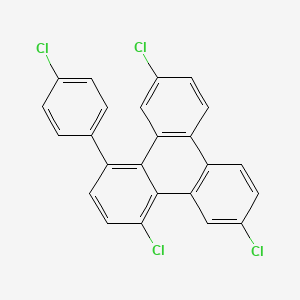
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene is an aromatic compound with a triphenylene core. This compound is notable for its structural complexity and the presence of multiple chlorine atoms, which can influence its chemical reactivity and potential applications. It is used in various scientific research fields, including materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene typically involves a palladium-catalyzed annulative dimerization of o-iodobiaryl compounds. This method includes double C−I and C−H bond cleavage steps . The reaction conditions are relatively simple, requiring neither a ligand nor an oxidant, and the reaction tolerates a wide range of coupling partners without compromising efficiency or scalability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic strategy mentioned above can be adapted for large-scale production due to its straightforward nature and the absence of complex reagents or conditions .
化学反应分析
Types of Reactions
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Aryl Coupling Reactions: The compound can participate in aryl coupling reactions, such as those involving arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and arylboronic acids. The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the triphenylene core .
Major Products
The major products formed from these reactions include fully fused, small graphene nanoribbons, which are of significant interest in materials science and nanotechnology .
科学研究应用
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as field-effect transistors.
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds.
作用机制
The mechanism of action of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms can be substituted or coupled with other groups, leading to the formation of new compounds with unique properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of extended π-systems and the stabilization of the triphenylene core .
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): This compound is structurally similar but has different applications, primarily as an insecticide.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: This compound has a similar triphenylene core but with different substituents, leading to different chemical properties and applications.
属性
分子式 |
C24H12Cl4 |
|---|---|
分子量 |
442.2 g/mol |
IUPAC 名称 |
1,6,11-trichloro-4-(4-chlorophenyl)triphenylene |
InChI |
InChI=1S/C24H12Cl4/c25-14-3-1-13(2-4-14)17-9-10-22(28)24-21-12-16(27)6-8-19(21)18-7-5-15(26)11-20(18)23(17)24/h1-12H |
InChI 键 |
BDLLMPYKTLMZGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C4=C(C=CC(=C4)Cl)C5=C(C3=C(C=C2)Cl)C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
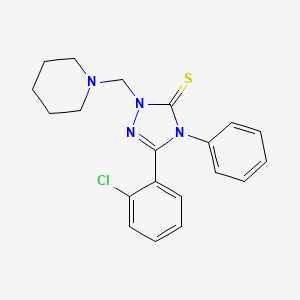
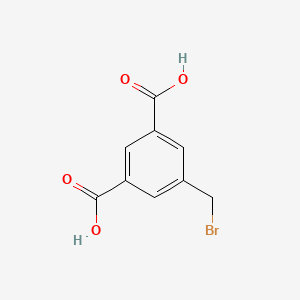
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
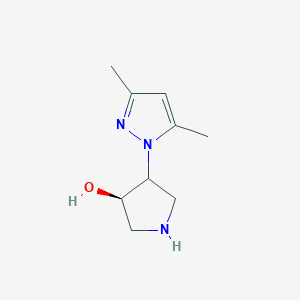
![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

